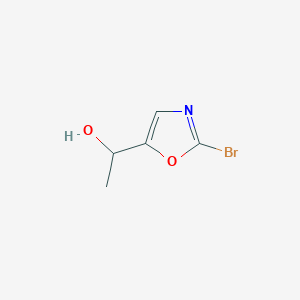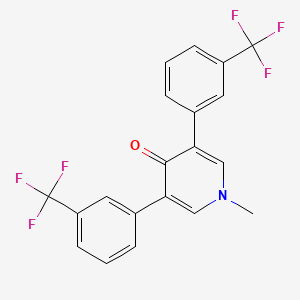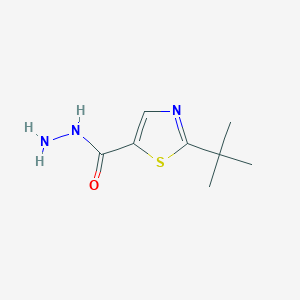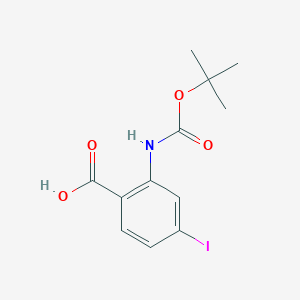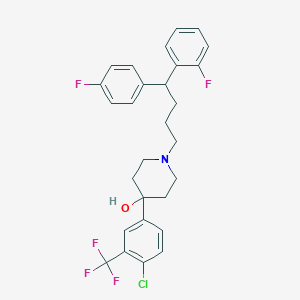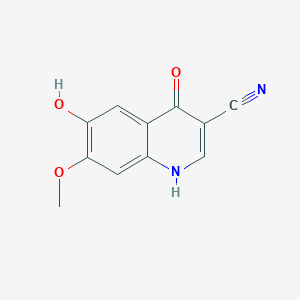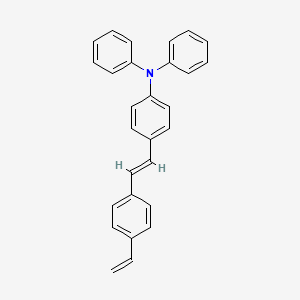
N,N-Diphenyl-4-(4-vinylstyryl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diphenyl-4-(4-vinylstyryl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of two phenyl groups attached to the nitrogen atom and a vinylstyryl group attached to the para position of the aniline ring. It is known for its applications in organic electronics and materials science due to its unique structural and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diphenyl-4-(4-vinylstyryl)aniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Aniline Derivative: The initial step involves the synthesis of N,N-diphenylaniline through the reaction of aniline with diphenylamine in the presence of a suitable catalyst.
Vinylation: The next step is the introduction of the vinyl group. This can be achieved through a Heck reaction, where N,N-diphenylaniline is reacted with a vinyl halide (such as vinyl bromide) in the presence of a palladium catalyst and a base.
Styryl Group Introduction: Finally, the styryl group is introduced through a Wittig reaction, where the vinylated aniline derivative is reacted with a suitable aldehyde (such as benzaldehyde) in the presence of a phosphonium ylide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and reagents are chosen based on cost-effectiveness and availability. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: N,N-Diphenyl-4-(4-vinylstyryl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or sulfonated aniline derivatives.
科学研究应用
N,N-Diphenyl-4-(4-vinylstyryl)aniline has a wide range of applications in scientific research:
Organic Electronics: Used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and copolymers for advanced materials with unique electronic properties.
Biological Research: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the design of new therapeutic agents.
作用机制
The mechanism of action of N,N-Diphenyl-4-(4-vinylstyryl)aniline is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated system. In biological applications, its fluorescence properties are utilized for imaging and detection purposes.
相似化合物的比较
N,N-Diphenyl-4-(phenylethynyl)aniline: Similar structure but with an ethynyl group instead of a vinyl group.
N,N-Diphenyl-4-(pyren-1-yl)aniline: Contains a pyrene group, used in OLEDs for its strong fluorescence.
4-(4-Nitrostyryl)-N,N-diphenylaniline: Contains a nitro group, used in materials science for its electron-accepting properties.
Uniqueness: N,N-Diphenyl-4-(4-vinylstyryl)aniline is unique due to the presence of both vinyl and styryl groups, which provide a balance of electronic properties suitable for various applications in organic electronics and materials science. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for synthetic chemistry.
属性
分子式 |
C28H23N |
|---|---|
分子量 |
373.5 g/mol |
IUPAC 名称 |
4-[(E)-2-(4-ethenylphenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C28H23N/c1-2-23-13-15-24(16-14-23)17-18-25-19-21-28(22-20-25)29(26-9-5-3-6-10-26)27-11-7-4-8-12-27/h2-22H,1H2/b18-17+ |
InChI 键 |
CJUQWHLMEDBASB-ISLYRVAYSA-N |
手性 SMILES |
C=CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


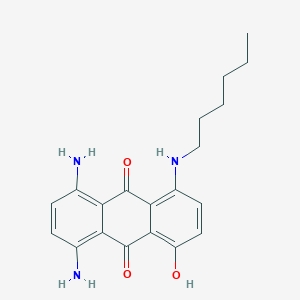

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)

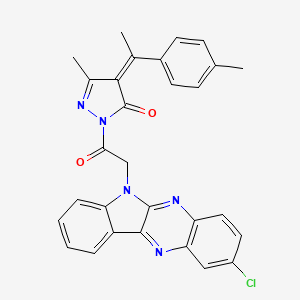
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
